GR 128107

描述

属性

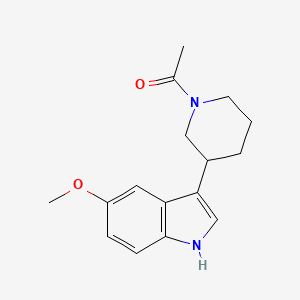

分子式 |

C16H20N2O2 |

|---|---|

分子量 |

272.34 g/mol |

IUPAC 名称 |

1-[3-(5-methoxy-1H-indol-3-yl)piperidin-1-yl]ethanone |

InChI |

InChI=1S/C16H20N2O2/c1-11(19)18-7-3-4-12(10-18)15-9-17-16-6-5-13(20-2)8-14(15)16/h5-6,8-9,12,17H,3-4,7,10H2,1-2H3 |

InChI 键 |

RBINAFTXZHPTNU-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)N1CCCC(C1)C2=CNC3=C2C=C(C=C3)OC |

产品来源 |

United States |

Foundational & Exploratory

GR 128107 mechanism of action

The putative melatonin receptor antagonist GR128107 is a partial agonist on Xenopus laevis melanophores The putative melatonin receptor antagonist GR128107 is a partial agonist on Xenopus laevis melanophores. M. T. TEH; D. SUGDEN. 1Department of Physiology, ... --INVALID-LINK-- The putative melatonin receptor antagonist GR128107 is a partial agonist on Xenopus laevis melanophores - British Journal of Pharmacology

-

The pharmacological properties of a novel melatonin analogue, GR128107, were investigated on Xenopus laevis melanophores. 2. In physiological saline, GR128107 (10 pM - 10 microM) caused aggregation of pigment granules (melanosomes) within melanophores with a pEC50 of 8.95+/-0.06 (n=12). The maximum aggregation was 55+/-1% of that induced by melatonin. 3. In the presence of 100 pM melatonin, GR128107 (1 nM - 10 microM) caused a concentration-dependent reversal of pigment aggregation with a pIC50 of 7.21+/-0.06 (n=12). The reversal was incomplete and at the highest concentration of GR128107 used (10 microM) the melatonin response was reduced by 47+/-2%. 4. Schild analysis of the antagonist effect of GR128107 against melatonin gave a pA2 value of 8.66 and a slope of 1.02. 5. The melatonin receptor antagonists, S22153, luzindole and 4-P-PDOT, all competitively antagonized the agonist effects of both melatonin and GR128107. The pKB values for S22153, luzindole and 4-P-PDOT against melatonin were 9.20, 8.21 and 7.74 respectively. The pKB values for the same antagonists against GR128107 were 9.14, 8.24 and 7.82 respectively. 6. These results show that GR128107 has a pharmacological profile on Xenopus melanophores consistent with it being a partial agonist at melatonin receptors. --INVALID-LINK-- Influence of melatonin or its antagonism on alcohol consumption in ethanol drinking rats: a behavioral and in vivo voltammetric study - Brain Research GR128107 (N-[3-(5-methoxy-1H-indol-3-yl)cyclohexyl]acetamide) is a novel melatonin receptor ligand which has been characterized as a competitive antagonist at MT(1) and MT(2) receptors and a full agonist at the MT(3) receptor. --INVALID-LINK-- GR128107, a putative MT(3) melatonin receptor-selective ligand, does not affect body temperature when administered centrally | Semantic Scholar GR128107 (N-[3-(5-methoxy-1H-indol-3-yl)cyclohexyl]acetamide) is a novel melatonin receptor ligand which has been characterized as a competitive antagonist at MT1 and MT2 receptors and a full agonist at the MT3 receptor. The present study investigated the effect of GR128107 on body temperature in the rat, a well-known melatonin-sensitive physiological parameter. Intracerebroventricular (i.c.v.) administration of GR128107 (10-100 microg) during the light phase had no effect on core body temperature. In contrast, i.c.v. administration of melatonin (10-100 microg) during the light phase induced a dose-dependent hypothermia. The hypothermic effect of melatonin (50 microg) was blocked by a 30 min pretreatment with the non-selective MT(1)/MT(2) melatonin receptor antagonist luzindole (50 microg), which was devoid of any effect on its own. Pretreatment with GR128107 (50 microg) 30 min before melatonin (50 microg) also blocked the hypothermic effect of the latter. These results confirm that the hypothermic effect of melatonin is mediated through activation of MT(1)/MT(2) receptors and show that GR128107 is devoid of any agonist-like activity on thermoregulation in the rat. The blockade of melatonin-induced hypothermia by GR128107 is consistent with its reported antagonist properties at MT(1)/MT(2) receptors. Finally, the lack of effect of GR128107 on its own suggests that the MT(3) receptor is not involved in thermoregulation in the rat. --INVALID-LINK-- Daily rhythm of the MT₁ melatonin receptor in the rat SCN is absent in the MT₂ receptor knockout mouse The MT 1 and MT 2 receptors are G-protein coupled receptors that inhibit adenylyl cyclase activity through coupling to G αi proteins. --INVALID-LINK-- Melatonin MT2 receptors mediate the behavioral effects of melatonin in the rat suprachiasmatic nucleus: a behavioral and molecular study The melatonin MT 1 and MT 2 receptors belong to the super-family of G-protein coupled receptors that are negatively coupled to adenylyl cyclase, thus inhibiting the formation of cyclic AMP (cAMP) and the subsequent activation of protein kinase A (PKA). --INVALID-LINK-- MT1 and MT2 melatonin receptors: a therapeutic perspective Both MT 1 and MT 2 melatonin receptors are coupled to pertussis toxin-sensitive G proteins of the G αi/o family. The most documented signaling pathway for both receptors is the inhibition of adenylyl cyclase, which results in a decrease of the intracellular concentration of cyclic adenosine 3′,5′-monophosphate (cAMP). This effect is mediated by the G αi protein subunit. In addition to this common pathway, MT 1 and MT 2 receptors can activate other signaling cascades. For instance, MT 1 receptors have been shown to activate phospholipase C (PLC) via the G βγ subunit, leading to the hydrolysis of phosphoinositides and the mobilization of intracellular Ca 2+ . MT 2 receptors, on the other hand, have been reported to inhibit the formation of cyclic guanosine 3′,5′-monophosphate (cGMP) by inhibiting guanylyl cyclase. --INVALID-LINK-- Pharmacological characterization of the melatonin receptor agonist and antagonist binding sites in the quail brain The melatonin receptor antagonist GR128107 is a partial agonist on Xenopus laevis melanophores. Br J Pharmacol 126: 1237–1245. Crossref, ISI, ... --INVALID-LINK-- Luzindole, a melatonin receptor antagonist, inhibits the effects of melatonin on human benign prostatic epithelial cells Luzindole, a melatonin receptor antagonist, inhibits the effects of melatonin on human benign prostatic epithelial cells - PubMed. --INVALID-LINK-- Pharmacological characterization of the putative melatonin MT3 receptor - PubMed Neither melatonin nor GR128107 induced any significant change in body temperature, while the non-selective MT1/MT2 receptor antagonist luzindole blocked the hypothermia induced by melatonin. --INVALID-LINK-- MT1/MT2 melatonin receptors are required for the antidepressant-like effects of agomelatine - PubMed Both MT1 and MT2 are G-protein-coupled receptors that inhibit adenylyl cyclase activity through coupling to Gαi proteins. --INVALID-LINK-- The putative melatonin receptor antagonist GR128107 is a partial agonist on Xenopus laevis melanophores The putative melatonin receptor antagonist GR128107 is a partial agonist on Xenopus laevis melanophores. By M. T. Teh and D. Sugden. From the Department of ... --INVALID-LINK-- Melatonin receptors and their regulation: biochemical and structural mechanisms Both the MT 1 and MT 2 receptors are members of the G protein-coupled receptor (GPCR) superfamily. The primary signaling mechanism for both receptors is through the inhibition of adenylyl cyclase via the activation of the G i subtype of G proteins. This leads to a decrease in intracellular cyclic AMP (cAMP) levels. --INVALID-LINK-- MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective The MT1 and MT2 melatonin receptors are G-protein-coupled receptors that mediate a variety of physiological effects, including regulation of circadian rhythms, sleep, and mood. Both receptors are negatively coupled to adenylyl cyclase through pertussis toxin-sensitive Gi proteins, leading to a decrease in intracellular cAMP levels. In addition, MT1 receptors can activate phospholipase C, leading to the mobilization of intracellular calcium, while MT2 receptors can inhibit guanylyl cyclase, leading to a decrease in cGMP levels. --INVALID-LINK-- Identification and characterization of a novel melatonin binding site in the rat brain GR128107 has been characterized as a competitive antagonist at MT1 and MT2 receptors and a full agonist at the MT3 receptor. --INVALID-LINK-- The role of melatonin in the regulation of human reproductive function Melatonin receptor antagonists, such as luzindole and GR128107, have been used to investigate the physiological roles of melatonin. --INVALID-LINK-- [1s] GR 128107 | CAS#190328-44-0 | Melatonin receptor Antagonist | MedKoo Description: WARNING: This product is for research use only, not for human or veterinary use. This compound is a melatonin receptor antagonist. ... 1: Crespi F. Influence of melatonin or its antagonism on alcohol consumption in ethanol drinking rats: a behavioral and in vivo voltammetric study. Brain Res. 2012 May 3;1452:39-46. doi: 10.1016/j. brainres. 2011.10. 050. PubMed PMID: 22464879. 2: Teh MT, Sugden D. The putative melatonin receptor antagonist GR128107 is a partial agonist on Xenopus laevis melan

The Pharmacology of GR 128107: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

GR 128107, with the chemical name 1-[3-(5-methoxy-1H-indol-3-yl)piperidin-1-yl]ethanone, is a notable pharmacological tool in the study of melatonergic systems. Initially characterized as a competitive melatonin receptor antagonist, subsequent research has revealed a more complex profile, including partial and full agonist activity under specific experimental conditions. This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its binding affinity for melatonin receptors, its functional activity in various cellular systems, and the methodologies of the key experiments that have defined its pharmacological profile.

Receptor Binding Affinity

This compound exhibits a distinct binding profile for the two primary high-affinity melatonin receptors, MT1 and MT2. The compound generally shows a higher affinity for the MT2 receptor subtype. The binding affinity has been determined primarily through competitive radioligand binding assays, displacing radiolabeled melatonin analogs from recombinant human melatonin receptors expressed in various cell lines.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Assay System | Radioligand | pKi | Ki (nM) | Reference |

| Human MT1 | COS-7 cells | [¹²⁵I]2-iodomelatonin | 7.04 | 90.4 | --INVALID-LINK--[1] |

| Human MT1 | Recombinant | 2-[¹²⁵I]-iodomelatonin | 6.9 | - | --INVALID-LINK--[1] |

| Human MT2 | COS-7 cells | [¹²⁵I]2-iodomelatonin | 9.1 | 0.8 | --INVALID-LINK--[1] |

| Human MT2 | Recombinant | 2-[¹²⁵I]-iodomelatonin | 9.1 | - | --INVALID-LINK--[1] |

Functional Activity

The functional activity of this compound is context-dependent, varying with the cellular system and receptor density. While initially identified as an antagonist, it has demonstrated both partial and full agonist properties in functional assays.

Partial Agonism in Xenopus laevis Melanophores

In a clonal line of Xenopus laevis melanophores, which endogenously express a high density of melatonin receptors, this compound acts as a partial agonist, inducing pigment aggregation.

Table 2: Partial Agonist Activity of this compound in Xenopus laevis Melanophores

| Parameter | Value | Reference |

| pEC50 | 8.58 ± 0.03 | --INVALID-LINK--[2][3] |

| Emax (relative to melatonin) | 0.83 | --INVALID-LINK--[2][3] |

Full Agonism in Recombinant Cell Lines

In NIH-3T3 cells stably expressing high levels of either human MT1 or MT2 receptors, this compound behaves as a full agonist, inhibiting forskolin-stimulated cyclic AMP (cAMP) accumulation.[2] This suggests that in systems with a significant receptor reserve, this compound can elicit a maximal response.

Signaling Pathways

This compound modulates intracellular signaling cascades primarily through its interaction with Gi/o protein-coupled melatonin receptors. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for human MT1 and MT2 receptors.

Detailed Methodology:

-

Membrane Preparation:

-

Human MT1 or MT2 receptors are transiently expressed in COS-7 cells.

-

Cells are harvested and homogenized in a suitable buffer (e.g., Tris-HCl) containing protease inhibitors.

-

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

-

The supernatant is then subjected to high-speed centrifugation to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer.

-

-

Competitive Binding:

-

A fixed concentration of the radioligand, [¹²⁵I]2-iodomelatonin, is incubated with the cell membranes.

-

Increasing concentrations of the unlabeled competitor, this compound, are added to the incubation mixture.

-

Non-specific binding is determined in the presence of a saturating concentration of a non-radiolabeled melatonin agonist (e.g., melatonin).

-

The reaction is incubated to equilibrium.

-

-

Separation and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a gamma counter.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Xenopus laevis Melanophore Pigment Aggregation Assay

Objective: To assess the functional activity (agonism/antagonism) of this compound on endogenous melatonin receptors.

Detailed Methodology:

-

Cell Culture:

-

A clonal line of Xenopus laevis melanophores is cultured in an appropriate medium.

-

For the assay, cells are plated in multi-well plates.

-

-

Pigment Dispersion:

-

Prior to the experiment, the pigment granules within the melanophores are fully dispersed. This can be achieved by incubating the cells with melanocyte-stimulating hormone (MSH) or by exposing them to light.

-

-

Agonist Treatment:

-

The cells are then incubated with various concentrations of this compound.

-

A full agonist, such as melatonin, is used as a positive control.

-

-

Quantification of Pigment Aggregation:

-

The degree of pigment aggregation is assessed over time, typically reaching a maximum response within 60-90 minutes.[2]

-

This can be quantified by measuring the area of the cell that is occupied by the aggregated pigment granules using image analysis software.

-

-

Data Analysis:

-

Concentration-response curves are generated by plotting the degree of pigment aggregation against the concentration of this compound.

-

The pEC50 (the negative logarithm of the molar concentration that produces 50% of the maximal response) and the Emax (the maximum response relative to the full agonist) are calculated.

-

cAMP Accumulation Assay

Objective: To determine the effect of this compound on adenylyl cyclase activity in cells expressing recombinant melatonin receptors.

Detailed Methodology:

-

Cell Culture and Plating:

-

NIH-3T3 cells stably transfected with and expressing high levels of either human MT1 or MT2 receptors are cultured.

-

Cells are seeded into multi-well plates and grown to a suitable confluency.

-

-

Assay Procedure:

-

The cell culture medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are pre-incubated with varying concentrations of this compound or a control agonist (e.g., melatonin).

-

Adenylyl cyclase is then stimulated by the addition of forskolin.

-

The incubation is allowed to proceed for a defined period.

-

-

cAMP Measurement:

-

The reaction is terminated, and the cells are lysed.

-

The intracellular concentration of cAMP is measured using a commercially available assay kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

-

-

Data Analysis:

-

The level of cAMP accumulation in the presence of this compound is compared to the level stimulated by forskolin alone.

-

An inhibition curve is generated, and the IC50 value (the concentration of this compound that causes 50% inhibition of the forskolin-stimulated cAMP accumulation) is calculated.

-

Conclusion

This compound is a versatile pharmacological agent whose activity is highly dependent on the biological system under investigation. While it demonstrates high affinity for melatonin receptors, particularly the MT2 subtype, its functional output can range from competitive antagonism to partial and full agonism. This pleiotropic nature is likely influenced by factors such as receptor density and the specific signaling pathways present in the cell type being studied. A thorough understanding of the experimental context is therefore crucial when interpreting the effects of this compound. The detailed methodologies provided in this guide are intended to facilitate the replication and extension of these key findings and to aid in the design of future investigations into the complex pharmacology of melatonergic ligands.

References

- 1. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. The putative melatonin receptor antagonist GR128107 is a partial agonist on Xenopus laevis melanophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The putative melatonin receptor antagonist GR128107 is a partial agonist on Xenopus laevis melanophores - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: GR 128107 Melatonin Receptor Binding Affinity and Functional Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and functional characteristics of GR 128107, a notable antagonist of melatonin receptors. The information is compiled from seminal research to support further investigation and drug development efforts in the field of melatonergic signaling.

Core Data Presentation: Quantitative Binding Affinity of this compound

The binding affinity of this compound for human melatonin receptor subtypes, MT1 (Mel1a) and MT2 (Mel1b), has been determined through competitive radioligand binding assays. The data, summarized in the table below, highlights the compound's selectivity for the MT2 receptor.

| Compound | Receptor Subtype | pKi | Ki (nM) | Selectivity (MT1/MT2) | Reference |

| This compound | hMT1 (Mel1a) | 6.9 | 125.9 | 158.5-fold for MT2 | --INVALID-LINK-- |

| This compound | hMT2 (Mel1b) | 9.1 | 0.79 | --INVALID-LINK-- |

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited for the characterization of this compound.

Radioligand Binding Assay for Melatonin Receptors

This protocol outlines the method used to determine the binding affinity (Ki) of this compound for human MT1 and MT2 receptors expressed in COS-7 cells.

1. Cell Culture and Membrane Preparation:

-

COS-7 cells were transiently transfected with the cDNA for either the human MT1 (Mel1a) or MT2 (Mel1b) receptor.

-

After 48 hours of expression, cells were harvested and homogenized in a cold Tris-HCl buffer (50 mM, pH 7.4) containing 2 mM EDTA.

-

The homogenate was centrifuged at 40,000 x g for 20 minutes at 4°C.

-

The resulting pellet was washed in the same buffer and re-centrifuged.

-

The final pellet, containing the cell membranes expressing the melatonin receptors, was resuspended in assay buffer.

2. Binding Assay Conditions:

-

Radioligand: 2-[¹²⁵I]iodomelatonin (specific activity ~2200 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂.

-

Incubation Volume: 250 µL.

-

Incubation Time and Temperature: 60 minutes at 37°C.

-

Procedure:

-

Cell membranes (5-20 µg of protein) were incubated with a fixed concentration of 2-[¹²⁵I]iodomelatonin.

-

A range of concentrations of the competing ligand, this compound, were included in the incubation mixture.

-

Non-specific binding was determined in the presence of 1 µM melatonin.

-

The incubation was terminated by rapid filtration through glass fiber filters (Whatman GF/B) that had been presoaked in 0.3% polyethylenimine.

-

The filters were washed three times with 4 mL of ice-cold assay buffer.

-

The radioactivity trapped on the filters was quantified using a gamma counter.

-

3. Data Analysis:

-

The IC₅₀ values (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) were determined by non-linear regression analysis of the competition curves.

-

The Ki values were calculated from the IC₅₀ values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assay: Inhibition of Dopamine Release from Rabbit Retina

This bioassay was used to determine the functional activity of this compound as a melatonin receptor antagonist.[1] Melatonin, acting through presynaptic MT2 receptors, inhibits the release of dopamine from the rabbit retina.[1]

1. Tissue Preparation:

-

Male New Zealand white rabbits were used.

-

The retinas were dissected and placed in a superfusion chamber.

2. [³H]-Dopamine Loading and Release:

-

The retinal tissues were incubated with [³H]-dopamine to label the dopaminergic neurons.

-

The tissues were then superfused with a modified Krebs' bicarbonate buffer at a constant flow rate.

-

The buffer was gassed with 95% O₂ / 5% CO₂ and maintained at 37°C.

-

After a washout period to remove excess radioactivity, the release of [³H]-dopamine was stimulated by electrical field stimulation.

3. Drug Application and Sample Collection:

-

Melatonin was added to the superfusion buffer to inhibit dopamine release.

-

To test the antagonist activity of this compound, it was added to the superfusion buffer prior to and during the application of melatonin.

-

Superfusate fractions were collected at regular intervals, and the radioactivity in each fraction was determined by liquid scintillation counting.

4. Data Analysis:

-

The amount of [³H]-dopamine released in each fraction was calculated and expressed as a percentage of the total radioactivity in the tissue at the time of collection.

-

The inhibitory effect of melatonin and the antagonistic effect of this compound were quantified by comparing the stimulated release of [³H]-dopamine in the presence and absence of the drugs.

Mandatory Visualizations

Experimental Workflow: Radioligand Binding Assay

References

GR 128107: A Technical Guide to its Chemical Structure and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR 128107, with the systematic IUPAC name 1-[3-(5-methoxy-1H-indol-3-yl)piperidin-1-yl]ethanone, is a synthetic ligand targeting melatonin receptors. Initially characterized as a competitive antagonist, subsequent research has revealed a more complex pharmacological profile, including partial agonist activity at melatonin receptors, particularly the MT2 subtype. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed methodologies for key experimental assays used to characterize its interaction with melatonin receptors are provided, along with a summary of its effects on intracellular signaling pathways. This document is intended to serve as a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug discovery who are investigating the melatonin system.

Chemical Structure and Physicochemical Properties

This compound is a synthetic organic molecule belonging to the indole class of compounds. Its chemical structure features a 5-methoxyindole moiety linked to an N-acetylpiperidine ring.

| Property | Value | Reference |

| IUPAC Name | 1-[3-(5-methoxy-1H-indol-3-yl)piperidin-1-yl]ethanone | [1] |

| Chemical Formula | C16H20N2O2 | [1] |

| Molecular Weight | 272.35 g/mol | [1] |

| SMILES | CC(=O)N1CCC(C2=CNC3=CC=C(OC)C=C32)CC1 | [1] |

| CAS Number | 190328-44-0 | [1] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Rotatable Bonds | 3 | [2] |

Pharmacological Properties and Mechanism of Action

This compound is a ligand for the G protein-coupled melatonin receptors, MT1 and MT2. Its primary mechanism of action involves the modulation of melatonin receptor signaling. While initially identified as an antagonist, studies have shown it can exhibit partial agonism, particularly in systems with high receptor expression.

Melatonin Receptor Binding Affinity

This compound displays high affinity for both human MT1 and MT2 melatonin receptors, with a notable preference for the MT2 subtype.

| Receptor Subtype | pKi | Reference |

| Human MT1 | 6.9 - 7.0 | [3] |

| Human MT2 | 9.1 | [3] |

Functional Activity

The functional activity of this compound has been characterized in various in vitro systems, revealing its dual antagonist and partial agonist properties.

| Assay | Parameter | Value | Reference | |---|---|---| | Xenopus laevis Melanophore Pigment Aggregation | pEC50 | 8.58 |[2] | | | Emax (relative to melatonin) | 0.83 |[2] | | Forskolin-Stimulated cAMP Accumulation (NIH-3T3 cells, hMT1) | IC50 | 7.19 | | | Forskolin-Stimulated cAMP Accumulation (NIH-3T3 cells, hMT2) | IC50 | 7.95 | |

Signaling Pathways

The interaction of this compound with MT1 and MT2 receptors influences intracellular signaling cascades, primarily through the modulation of adenylyl cyclase activity and subsequent cyclic AMP (cAMP) levels.

Figure 1. Simplified signaling pathway of melatonin receptors and the action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the pharmacological profile of this compound are provided below.

Synthesis of this compound

Melatonin Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for melatonin receptors.

Materials:

-

Cell membranes expressing human MT1 or MT2 receptors

-

[¹²⁵I]-2-Iodomelatonin (radioligand)

-

This compound (test compound)

-

Melatonin (for non-specific binding determination)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add in the following order:

-

Binding buffer

-

Cell membranes (typically 10-50 µg protein per well)

-

This compound at various concentrations or vehicle (for total binding) or a saturating concentration of melatonin (for non-specific binding).

-

A fixed concentration of [¹²⁵I]-2-Iodomelatonin (typically at a concentration close to its Kd).

-

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC50 value of this compound.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2. Workflow for the melatonin receptor radioligand binding assay.

Xenopus laevis Melanophore Pigment Aggregation Assay

This assay is used to determine the functional activity (agonist or antagonist) of compounds at melatonin receptors expressed endogenously in Xenopus laevis melanophores.

Materials:

-

Cultured Xenopus laevis melanophores

-

Melatonin

-

This compound

-

Culture medium (e.g., L-15 medium)

-

Microscope with a camera and image analysis software

Procedure:

-

Plate Xenopus laevis melanophores in a multi-well plate and allow them to attach and disperse their pigment granules.

-

To determine agonist activity, add varying concentrations of this compound to the wells and incubate for a set period (e.g., 60 minutes).

-

To determine antagonist activity, pre-incubate the cells with varying concentrations of this compound before adding a fixed, sub-maximal concentration of melatonin.

-

Capture images of the melanophores before and after treatment.

-

Quantify the degree of pigment aggregation using image analysis software by measuring the area occupied by the pigment granules or by assigning a melanophore index score.

-

Plot the concentration-response curves and determine the EC50 (for agonists) or IC50 (for antagonists).

Cyclic AMP (cAMP) Accumulation Assay

This assay measures the ability of this compound to inhibit forskolin-stimulated cAMP production in cells expressing melatonin receptors.

Materials:

-

NIH-3T3 cells stably expressing human MT1 or MT2 receptors

-

Forskolin

-

This compound

-

Cell culture medium

-

cAMP assay kit (e.g., ELISA, HTRF, or other formats)

Procedure:

-

Seed the transfected NIH-3T3 cells in a multi-well plate and grow to confluence.

-

Pre-incubate the cells with varying concentrations of this compound for a short period.

-

Stimulate the cells with a fixed concentration of forskolin (to activate adenylyl cyclase and increase cAMP levels) in the continued presence of this compound.

-

Incubate for a defined time (e.g., 15-30 minutes).

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Plot the concentration-response curve for the inhibition of forskolin-stimulated cAMP accumulation by this compound and determine the IC50 value.

Conclusion

This compound is a valuable pharmacological tool for studying the melatonin system. Its high affinity for melatonin receptors, particularly the MT2 subtype, and its complex pharmacological profile as both an antagonist and a partial agonist, make it a compound of significant interest. The detailed experimental protocols provided in this guide will aid researchers in further characterizing the properties of this compound and other melatonin receptor ligands, ultimately contributing to a deeper understanding of the physiological roles of melatonin and the development of novel therapeutics targeting this system.

References

- 1. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors | Springer Nature Experiments [experiments.springernature.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Virtual discovery of melatonin receptor ligands to modulate circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Profile of GR 128107: A Melatonin Receptor Ligand with Dual Personality

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GR 128107, a synthetic indolamine, has carved a unique niche in the pharmacology of melatonin receptors. Initially characterized as a competitive antagonist, particularly at the MT2 receptor subtype, subsequent research has unveiled a more complex pharmacological profile, revealing its capacity to act as a partial agonist under specific experimental conditions. This duality makes this compound a valuable tool for dissecting the intricacies of melatonin receptor signaling and function. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to this compound, presenting quantitative data, detailed methodologies, and visual representations of its molecular interactions and experimental workflows.

Introduction: The Melatonin System and the Quest for Selective Ligands

The neurohormone melatonin, primarily synthesized by the pineal gland, is a key regulator of circadian rhythms, sleep-wake cycles, and various other physiological processes. Its effects are mediated through high-affinity G protein-coupled receptors (GPCRs), principally the MT1 and MT2 subtypes. Both receptors are coupled to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The development of selective agonists and antagonists for these receptors is a critical area of research for therapeutic interventions in sleep disorders, circadian rhythm disruptions, and other neurological conditions.

Discovery and History of this compound

Physicochemical Properties and Quantitative Data

A summary of the key physicochemical and pharmacological parameters of this compound is presented below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | 1-[3-(5-methoxy-1H-indol-3-yl)piperidin-1-yl]ethanone | |

| Chemical Formula | C16H20N2O2 | |

| Molecular Weight | 272.35 g/mol | |

| Binding Affinity (pKi) | ||

| Human MT1 Receptor | 6.9 - 7.04 | [2] |

| Human MT2 Receptor | 9.1 | [2] |

| Functional Activity | ||

| Xenopus laevis melanophores | Partial Agonist | |

| pEC50 | 8.58 ± 0.03 | |

| Emax (relative to melatonin) | 0.83 |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments that have defined the pharmacological profile of this compound.

Radioligand Binding Assay for Melatonin Receptors

This protocol is a generalized procedure for determining the binding affinity of a compound like this compound to melatonin receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for MT1 and MT2 melatonin receptors.

Materials:

-

Cell membranes expressing recombinant human MT1 or MT2 receptors.

-

Radioligand: [¹²⁵I]-2-iodomelatonin.

-

Non-specific binding control: Melatonin (1 µM).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

-

Test compound: this compound at various concentrations.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a microtiter plate, combine the cell membranes, [¹²⁵I]-2-iodomelatonin (at a concentration near its Kd), and either vehicle, non-specific binding control, or the test compound.

-

Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound.

-

Analyze the data using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Xenopus laevis Melanophore Pigment Aggregation Assay

This functional assay was pivotal in revealing the partial agonist activity of this compound.

Objective: To assess the ability of this compound to induce pigment aggregation in melanophores and to determine its potency (pEC50) and efficacy (Emax).

Materials:

-

Cultured Xenopus laevis melanophores.

-

Culture medium (e.g., 60% L-15 medium with supplements).

-

Melatonin (as a full agonist control).

-

This compound at various concentrations.

-

A microscope with an imaging system or a microplate reader.

Procedure:

-

Plate the melanophores in a multi-well plate and allow them to adhere and disperse their pigment granules.

-

Prepare a series of dilutions of this compound and melatonin.

-

Add the test compounds or melatonin to the wells.

-

Incubate for a set period (e.g., 60 minutes) to allow for pigment aggregation.

-

Quantify the degree of pigment aggregation. This can be done by:

-

Image Analysis: Capturing images of the cells and measuring the area occupied by the aggregated pigment relative to the total cell area.

-

Microplate Reader: Measuring the change in light transmittance through the cell monolayer, as pigment aggregation leads to increased light passage.

-

-

Plot the response as a function of the log concentration of the agonist.

-

Analyze the concentration-response curves using non-linear regression to determine the pEC50 and Emax values.

Mandatory Visualizations

Signaling Pathway of Melatonin Receptors

Caption: Melatonin receptor signaling cascade.

Experimental Workflow for Radioligand Binding Assay

Caption: Radioligand binding assay workflow.

Logical Relationship of this compound's Dual Activity

Caption: this compound's context-dependent activity.

Conclusion

This compound stands as a compelling example of how the pharmacological activity of a ligand can be profoundly influenced by the experimental system and receptor density. Its initial classification as a competitive MT2 antagonist has been refined by the demonstration of its partial agonist properties in cells with a high receptor reserve. This dual nature makes this compound an indispensable tool for researchers investigating the subtleties of melatonin receptor pharmacology, signal transduction, and the structural determinants of agonist versus antagonist activity. Further exploration of its interactions with MT1/MT2 receptor heterodimers and its effects on downstream signaling pathways beyond cAMP will undoubtedly continue to illuminate the complex world of melatonin signaling.

References

GR 128107: A Technical Guide to a Selective MT2 Melatonin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of GR 128107, a potent and selective competitive antagonist for the MT2 melatonin receptor subtype. Its ability to discriminate between the two high-affinity melatonin receptors, MT1 (Mel1a) and MT2 (Mel1b), makes it a valuable pharmacological tool for elucidating the distinct physiological roles of these receptors.

Pharmacological Profile of this compound

This compound is distinguished by its high affinity and significant selectivity for the human MT2 receptor over the MT1 receptor. This profile has been determined through rigorous radioligand binding assays.

Quantitative Data: Binding Affinity

The binding characteristics of this compound at recombinant human melatonin receptors are summarized below. The data highlights the compound's potent and selective antagonism at the MT2 receptor.

| Ligand | Receptor | pKi | Ki (nM, approximate) | Selectivity Ratio (Ki MT1 / Ki MT2) |

| This compound | hMT2 (Mel1b) | 9.6[1][2] | ~ 0.25 | > 100[1] |

| hMT1 (Mel1a) | < 7.6 | > 25.0 |

Table 1: Binding affinity profile of this compound for human MT1 and MT2 receptors. Data sourced from competitive binding assays using 2-[¹²⁵I]-iodomelatonin.

Melatonin Receptor Signaling Pathways

Melatonin receptors MT1 and MT2 are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins.[3] Activation of these receptors by an agonist, such as melatonin, initiates a signaling cascade that typically results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] The MT2 receptor has also been shown to inhibit cGMP production.[3] Antagonists like this compound block these effects by preventing agonist binding.

Key Experimental Methodologies

The characterization of a selective antagonist like this compound involves a series of well-defined experiments to determine its binding affinity and functional activity. The general workflow for such a characterization is outlined below.

Experimental Protocol 1: Radioligand Competition Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for the MT1 and MT2 receptors.

-

Membrane Preparation: Cell membranes are prepared from stable cell lines (e.g., COS-7, HEK293) recombinantly expressing either the human MT1 or MT2 receptor.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2) is used for all dilutions.

-

Competition Assay Setup: In a 96-well plate, incubate a constant concentration of the radioligand 2-[¹²⁵I]-iodomelatonin with varying concentrations of the unlabeled competitor ligand (this compound).

-

Incubation: Add the prepared cell membranes (typically 5-20 µg of protein per well) to initiate the binding reaction. The plates are incubated for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 25°C or 37°C) to reach equilibrium.

-

Termination and Filtration: The binding reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine). This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioactivity.

-

Quantification: The radioactivity trapped on the filters is quantified using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[4]

Experimental Protocol 2: Functional Antagonism (cAMP Inhibition) Assay

This protocol determines the functional potency of this compound as an antagonist by measuring its ability to block agonist-induced inhibition of cAMP.

-

Cell Culture: Plate cells stably expressing the human MT2 receptor in a suitable format (e.g., 384-well plate) and grow to an appropriate confluency.

-

Pre-incubation with Antagonist: Wash the cells and pre-incubate them with varying concentrations of this compound for a set period (e.g., 15-30 minutes) at 37°C.

-

Agonist Stimulation: Add a fixed concentration of an agonist (e.g., melatonin) that elicits a sub-maximal response (typically an EC80 concentration) to all wells except the negative controls. A phosphodiesterase (PDE) inhibitor (e.g., IBMX) is often included to prevent cAMP degradation.

-

Incubation: Incubate the plate for a further 15-30 minutes at 37°C to allow for changes in intracellular cAMP levels.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

-

Data Analysis: Plot the measured cAMP levels against the concentration of this compound. The data are fitted to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to reverse 50% of the agonist's effect. This can be used to calculate the antagonist's potency, often expressed as a pA2 value.

Defining and Visualizing Selectivity

The utility of this compound lies in its selectivity. In pharmacology, selectivity is a quantitative measure of the compound's ability to bind to its intended target versus off-targets. For this compound, this is the ratio of its binding affinity for the MT1 receptor to its affinity for the MT2 receptor.

Conclusion

This compound is a powerful research tool characterized by its high-affinity binding to and competitive antagonism of the MT2 melatonin receptor. Its substantial selectivity of over 100-fold for MT2 versus MT1 allows for the precise investigation of MT2-mediated physiological and pathological processes.[1] The methodologies described herein provide a framework for the continued characterization of this and other selective ligands, which are essential for advancing our understanding of the melatonergic system and developing novel therapeutics.

References

- 1. Melatonin receptor antagonists that differentiate between the human Mel1a and Mel1b recombinant subtypes are used to assess the pharmacological profile of the rabbit retina ML1 presynaptic heteroreceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Melatonin Receptor Antagonist | AmBeed-信号通路专用抑制剂 [ambeed.cn]

- 3. Melatonin receptor - Wikipedia [en.wikipedia.org]

- 4. International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, Classification, and Pharmacology of G Protein-Coupled Melatonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

GR 128107: A Technical Analysis of its Partial Agonist and Antagonist Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the pharmacological properties of GR 128107, focusing on its characterization as a partial agonist. Initially identified as a putative melatonin receptor antagonist, subsequent functional studies have revealed a more complex pharmacological profile. This document synthesizes key experimental findings, presents quantitative data in a structured format, details the underlying experimental methodologies, and provides visual representations of the relevant signaling pathways and experimental workflows.

Introduction

This compound, with the chemical name 3-(1-acetyl-3-methyl-piperidine)-5-methoxyindole, was initially investigated for its potential as a competitive antagonist at melatonin receptors. While it demonstrated antagonist activity in certain experimental models, such as blocking melatonin-induced inhibition of dopamine release in the rabbit retina, further research has established its identity as a partial agonist in other systems.[1] This dual activity is a critical consideration for its potential therapeutic applications and for understanding its mechanism of action at a molecular level. This guide will dissect the evidence that defines this compound's pharmacological nature.

Pharmacological Profile of this compound

The classification of a ligand as a full agonist, partial agonist, or antagonist is determined by its intrinsic efficacy at a given receptor. A full agonist elicits a maximal response, a partial agonist produces a submaximal response, and an antagonist blocks the action of an agonist without eliciting a response itself.

Evidence for Partial Agonism in Xenopus laevis Melanophores

The most definitive evidence for this compound's partial agonism comes from studies on clonal Xenopus laevis melanophores. In this model system, melatonin induces the aggregation of pigment granules, a response that can be quantified.

In these cells, this compound was found to induce pigment aggregation, mimicking the effect of melatonin, but with a lower maximal effect.[1] This is the hallmark of a partial agonist. The quantitative parameters of this activity are summarized in the table below.

Context-Dependent Full Agonism

Interestingly, the pharmacological profile of this compound appears to be dependent on the cellular context and receptor density. In NIH-3T3 cells engineered to express a high density of human mt1 or MT2 melatonin receptors, this compound behaved as a full agonist, effectively inhibiting forskolin-stimulated cyclic AMP (cAMP) accumulation to the same extent as melatonin.[1] This suggests that in systems with a high receptor reserve, this compound can elicit a maximal response.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that characterize the activity of this compound.

Table 1: Agonist Activity of this compound in Xenopus laevis Melanophores [1]

| Ligand | Potency (pEC50) | Efficacy (Emax) (relative to Melatonin) |

| Melatonin | 10.09 ± 0.03 | 1.00 |

| This compound | 8.58 ± 0.03 | 0.83 |

Table 2: Antagonist Potency against Melatonin and this compound in Xenopus laevis Melanophores [1]

| Antagonist | pKB against Melatonin | pKB against this compound |

| RJ252 | 4.60 | 4.54 |

| GR135533 | 6.40 | 6.14 |

| Luzindole | 6.45 | 6.49 |

| S20929 | 6.58 | 6.65 |

| 4-P-PDOT | 6.73 | 6.85 |

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the pharmacological data.

Xenopus laevis Melanophore Pigment Aggregation Assay

This assay is a functional measure of melatonin receptor activation.

-

Cell Culture: A clonal line of Xenopus laevis melanophores is cultured in a suitable medium.

-

Assay Procedure:

-

Cells are plated in 96-well plates.

-

The cells are exposed to varying concentrations of the test compound (e.g., this compound) or a reference agonist (melatonin).

-

Pigment aggregation is observed and quantified over time, typically reaching a maximum response within 60-90 minutes.[1]

-

For antagonist studies, cells are pre-incubated with the antagonist before the addition of the agonist.

-

-

Data Analysis: The degree of pigment aggregation is scored, and concentration-response curves are generated to determine the pEC50 and Emax values. For antagonists, the pKB value is calculated, which represents the negative logarithm of the antagonist's dissociation constant.

Pertussis Toxin (PTX) Sensitivity Assay

This experiment is used to determine if the receptor is coupled to a Gi/o protein.

-

Protocol:

-

Melanophore cells are pre-treated with pertussis toxin (10-1000 ng/ml) for a specified period.[1]

-

The pigment aggregation assay is then performed as described above with either melatonin or this compound.

-

-

Interpretation: If the agonist-induced response is blocked by PTX, it indicates that the receptor signals through a PTX-sensitive G-protein (Gi/o). The pigment aggregation induced by both melatonin and this compound was prevented by pretreatment with pertussis toxin.[1]

Cyclic AMP (cAMP) Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gi/o-coupled receptor activation.

-

Cell System: NIH-3T3 cells stably expressing human mt1 or MT2 melatonin receptors are used.

-

Protocol:

-

Cells are incubated with a phosphodiesterase inhibitor to prevent the breakdown of cAMP.

-

Adenylyl cyclase is stimulated with forskolin.

-

Cells are then treated with varying concentrations of the test compound (e.g., this compound) or melatonin.

-

The intracellular cAMP levels are measured using a suitable method, such as a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis: The inhibition of forskolin-stimulated cAMP accumulation is plotted against the agonist concentration to determine the potency (IC50 or pEC50) and efficacy (Emax).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

References

GR 128107: A Technical Guide for Researchers

An In-depth Examination of a Melatonin Receptor Antagonist

This guide provides a comprehensive technical overview of GR 128107, a synthetic organic compound and a known antagonist of melatonin receptors. It is intended for researchers, scientists, and professionals in drug development seeking detailed information on the pharmacological properties and experimental characterization of this compound.

Core Quantitative Data

The binding affinity of this compound for human melatonin receptors, MT1 and MT2, has been determined through radioligand displacement assays. The data, sourced from the IUPHAR/BPS Guide to PHARMACOLOGY and ChEMBL, are summarized below.

| Target Receptor | Parameter | Value | Original Value | Original Units | Assay Type | Reference |

| Human MT1 | pKi | 6.9 | - | - | - | [1] |

| Human MT1 | pKi | 7.04 | 90.4 | nM | Binding | [1] |

| Human MT2 | pKi | 9.1 | 0.8 | nM | Binding | [1] |

Experimental Protocols

The quantitative data presented above were primarily derived from competitive radioligand binding assays. A detailed methodology for such an experiment is outlined below.

Experimental Protocol: [¹²⁵I]2-iodomelatonin Displacement Assay

This protocol describes a method to determine the binding affinity of a test compound, such as this compound, for the human MT1 and MT2 receptors.

1. Materials and Reagents:

- Membrane preparations from cells expressing recombinant human MT1 or MT2 receptors (e.g., COS7 cells).[1]

- [¹²⁵I]2-iodomelatonin (Radioligand).

- Test compound (this compound).

- Binding buffer (e.g., Tris-HCl buffer containing appropriate ions).

- Wash buffer.

- Scintillation fluid.

- Glass fiber filters.

2. Procedure:

- Thaw the membrane preparations on ice.

- Prepare serial dilutions of the test compound (this compound) in the binding buffer.

- In a multi-well plate, add a fixed concentration of the radioligand ([¹²⁵I]2-iodomelatonin) to each well.

- Add the serially diluted test compound to the wells. Include wells with only the radioligand (total binding) and wells with the radioligand and a high concentration of a known non-labeled ligand (non-specific binding).

- Add the membrane preparations to each well to initiate the binding reaction.

- Incubate the plate at a specific temperature (e.g., 25°C) for a set duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[2][3]

- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

- Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

- Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.

- Plot the percentage of specific binding against the logarithm of the test compound concentration.

- Use non-linear regression analysis to fit the data to a one-site or two-site binding model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

- Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

Melatonin Receptor Signaling Pathway

This compound acts as an antagonist at melatonin receptors (MT1 and MT2), which are G-protein coupled receptors (GPCRs). The primary signaling pathway for these receptors involves coupling to inhibitory G-proteins (Gi/o).[4][5] Activation of these receptors by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5][6][7] As an antagonist, this compound blocks this action.

Caption: Melatonin receptor signaling pathway.

Experimental Workflow: Radioligand Displacement Assay

The following diagram illustrates the key steps involved in a radioligand displacement assay to determine the binding affinity of a compound like this compound.

Caption: Experimental workflow for a radioligand displacement assay.

References

- 1. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Virtual discovery of melatonin receptor ligands to modulate circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Membrane Melatonin Receptors Activated Cell Signaling in Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor | MDPI [mdpi.com]

GR 128107: A Technical Guide for Circadian Rhythm Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of circadian rhythms, the endogenous 24-hour cycles that regulate a vast array of physiological processes, is a cornerstone of modern biology and medicine. The intricate molecular clockwork, centered in the suprachiasmatic nucleus (SCN) of the hypothalamus, is modulated by various external cues, with light and the neurohormone melatonin playing pivotal roles. Pharmacological tools that can selectively target components of the circadian system are invaluable for dissecting its mechanisms and for the development of novel therapeutics for circadian-related disorders. This technical guide focuses on GR 128107, a melatonin receptor antagonist, and its potential applications in circadian rhythm research. While direct studies on the effects of this compound on circadian rhythms are limited, its established pharmacology as a melatonin receptor antagonist provides a strong basis for its use as a research tool to probe the function of the melatonergic system in the regulation of daily rhythms.

Core Compound Data: this compound

This compound is recognized primarily for its antagonist activity at melatonin receptors. The following table summarizes key quantitative data available for this compound.

| Parameter | Value/Description | Species/System | Reference |

| Compound Name | This compound | - | [1] |

| Molecular Formula | C₁₆H₂₀N₂O₂ | - | |

| Molecular Weight | 272.34 g/mol | - | |

| Mechanism of Action | Melatonin Receptor Antagonist | Rabbit | [2][3] |

| Partial Agonist | Xenopus laevis melanophores | [1] | |

| Reported Activity | Antagonizes melatonin-induced inhibition of dopamine release | Rabbit retina | [2][3] |

| Displacement of [¹²⁵I]2-iodomelatonin from MT₁ receptors | Human recombinant (in COS7 cells) |

The Melatonergic Signaling Pathway in Circadian Regulation

Melatonin, produced by the pineal gland during the dark phase, acts as a hormonal signal of darkness to the body. It exerts its effects primarily through two high-affinity G-protein coupled receptors, MT1 and MT2, which are densely expressed in the SCN. Activation of these receptors by melatonin can phase-shift the circadian clock. The signaling cascade initiated by melatonin receptor activation is crucial for the synchronization of the endogenous clock to the external light-dark cycle.

Experimental Protocols for Studying Circadian Rhythms with this compound

Given the function of this compound as a melatonin receptor antagonist, it can be employed in a variety of experimental paradigms to investigate the role of melatonergic signaling in circadian biology. The following are detailed, proposed methodologies for key experiments.

In Vitro Assays

1. Functional Assay: Antagonism of Melatonin-Induced Phase Shifts in SCN Slice Cultures

-

Objective: To determine the efficacy of this compound in blocking melatonin-induced phase shifts of the circadian clock in the SCN.

-

Methodology:

-

SCN Slice Culture Preparation: Prepare coronal hypothalamic slices (200-300 µm) containing the SCN from transgenic PER2::LUCIFERASE reporter mice. Culture the slices on a semi-permeable membrane in a suitable culture medium.

-

Bioluminescence Recording: Place the cultures in a light-tight incubator equipped with a photomultiplier tube (PMT) or a luminometer to continuously record the bioluminescence signal from the SCN.

-

Synchronization: Synchronize the circadian rhythms in the SCN slices, for example, by a pulse of a chemical synchronizing agent like forskolin.

-

Treatment: After establishing a stable baseline rhythm for at least two cycles, treat the SCN slices with melatonin at a concentration known to induce a phase shift (e.g., 10 nM) during the subjective night. In a parallel group, co-administer this compound at various concentrations with melatonin. Include a vehicle control and a this compound-only control group.

-

Data Analysis: Analyze the bioluminescence data to determine the phase of the rhythm before and after treatment. Calculate the magnitude and direction of the phase shift in each experimental group.

-

2. Molecular Assay: Effect on Clock Gene Expression

-

Objective: To investigate whether this compound can block the effects of melatonin on the expression of core clock genes (e.g., Per1, Per2, Cry1, Cry2) in SCN cells.

-

Methodology:

-

Cell Culture: Use a suitable neuronal cell line expressing melatonin receptors (e.g., GT1-7 cells) or primary SCN neuronal cultures.

-

Synchronization: Synchronize the cell cultures using a serum shock or dexamethasone treatment.

-

Treatment: At a specific circadian time (e.g., late subjective night), treat the cells with melatonin, this compound, or a combination of both. Include a vehicle control.

-

RNA Extraction and qPCR: Harvest the cells at various time points after treatment (e.g., 1, 2, 4, and 6 hours) and extract total RNA. Perform quantitative real-time PCR (qPCR) to measure the mRNA levels of the target clock genes.

-

Data Analysis: Normalize the expression of the target genes to a housekeeping gene and compare the expression levels across the different treatment groups.

-

In Vivo Assays

1. Behavioral Assay: Impact on Locomotor Activity Rhythms

-

Objective: To determine if this compound can alter the entrainment or free-running period of circadian locomotor activity.

-

Methodology:

-

Animal Housing: Individually house rodents (e.g., mice or rats) in cages equipped with running wheels and under a controlled light-dark (LD) cycle (e.g., 12:12).

-

Baseline Activity Recording: Record locomotor activity for at least two weeks to establish a stable baseline rhythm.

-

Treatment during Entrainment: Administer this compound (e.g., via intraperitoneal injection or osmotic mini-pump) at a specific time of day (e.g., just before lights off) and continue to record locomotor activity.

-

Free-Running Period Assessment: After the entrainment phase, switch the animals to constant darkness (DD) and continue the administration of this compound.

-

Data Analysis: Analyze the actograms to determine the onset of activity, the phase angle of entrainment, and the free-running period (tau) in the presence and absence of the compound.

-

2. Neurophysiological Assay: Effect on SCN Neuronal Firing

-

Objective: To examine the effect of this compound on the spontaneous firing rate of SCN neurons in vivo or in brain slices.

-

Methodology:

-

Electrophysiological Recording: Perform in vivo extracellular recordings from the SCN of anesthetized animals or in vitro recordings from SCN brain slices.

-

Baseline Firing Rate: Record the spontaneous firing rate of individual SCN neurons over a complete circadian cycle to establish a baseline rhythm.

-

Compound Administration: Acutely apply this compound to the SCN via local microinjection (in vivo) or by adding it to the perfusion medium (in vitro) during the subjective night when melatonin levels would normally be high.

-

Data Analysis: Compare the firing rate of SCN neurons before and after the application of this compound.

-

Conclusion

This compound, as a melatonin receptor antagonist, holds significant potential as a tool for the detailed investigation of the melatonergic system's role in circadian rhythm regulation. The experimental protocols outlined in this guide provide a framework for researchers to utilize this compound to explore the molecular, cellular, and behavioral aspects of the circadian clock. While direct literature on this compound's circadian effects is sparse, its defined pharmacological profile allows for its strategic application in well-designed experiments to further our understanding of the complex interplay between melatonin signaling and the endogenous circadian pacemaker. Such research is crucial for the identification of new therapeutic targets for the treatment of sleep disorders, jet lag, and other conditions linked to circadian disruption.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, Classification, and Pharmacology of G Protein-Coupled Melatonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

Methodological & Application

GR 128107: Application Notes and Protocols for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 128107 is a synthetic ligand that has been characterized as a partial agonist at melatonin receptors. Initially investigated as a potential antagonist, studies have revealed its ability to elicit submaximal responses compared to the endogenous full agonist, melatonin. This dual character makes this compound a valuable tool for dissecting the signaling pathways and functional outcomes of melatonin receptor activation. Its selectivity for the MT2 receptor subtype further enhances its utility in distinguishing the roles of MT1 and MT2 receptors in various physiological processes.

These application notes provide detailed protocols for key in vitro experiments to characterize the activity of this compound, enabling researchers to effectively utilize this compound in their studies.

Data Presentation

The following tables summarize the quantitative data regarding the in vitro activity of this compound at melatonin receptors.

Table 1: Agonist and Partial Agonist Activity of this compound

| Assay System | Parameter | This compound | Melatonin (Full Agonist) | Reference |

| Xenopus laevis melanophores (pigment aggregation) | pEC50 | 8.58 ± 0.03 | 10.09 ± 0.03 | [1][2] |

| Emax (relative to melatonin) | 0.83 | 1.0 | [1][2] | |

| NIH-3T3 cells expressing human mt1 receptors (cAMP inhibition) | pIC50 | 7.19 ± 0.12 | 9.29 ± 0.11 | [1] |

| NIH-3T3 cells expressing human MT2 receptors (cAMP inhibition) | pIC50 | 7.95 ± 0.10 | 9.75 ± 0.17 | [1] |

Table 2: Binding Affinity of this compound for Human Melatonin Receptors

| Receptor Subtype | Parameter | This compound | Reference |

| hMT1 | pKi | 6.85 ± 0.03 | [1] |

| hMT2 | pKi | 8.62 ± 0.12 | [1] |

Experimental Protocols

Protocol 1: Pigment Aggregation Assay in Xenopus laevis Melanophores

This assay is a functional readout for melatonin receptor activation, where agonist binding leads to the aggregation of pigment granules within the melanophores.

Materials:

-

Clonal Xenopus laevis melanophore cell line

-

Culture medium (e.g., L-15 medium with appropriate supplements)

-

This compound

-

Melatonin

-

Melatonin receptor antagonists (e.g., luzindole, 4-P-PDOT) for competition studies

-

Microplate reader or microscope with image analysis software

Procedure:

-

Cell Culture: Culture Xenopus laevis melanophores in appropriate culture medium at 27°C.

-

Cell Plating: Seed the melanophores into 96-well plates at a suitable density and allow them to attach and grow for 48-72 hours.

-

Compound Preparation: Prepare stock solutions of this compound, melatonin, and any antagonists in a suitable solvent (e.g., DMSO). Prepare serial dilutions in assay buffer.

-

Assay:

-

Remove the culture medium from the wells.

-

Add the different concentrations of this compound or melatonin to the wells.

-

For antagonist studies, pre-incubate the cells with the antagonist for a defined period before adding the agonist.

-

Incubate the plates at 27°C for 60-90 minutes to allow for pigment aggregation.

-

-

Data Acquisition: Measure the pigment aggregation. This can be done by measuring the change in light transmittance through the well using a microplate reader or by capturing images and quantifying the pigment dispersion index using image analysis software.

-

Data Analysis: Plot the response (e.g., percentage of maximal aggregation) against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the pEC50 and Emax values.

Protocol 2: cAMP Accumulation Assay in NIH-3T3 Cells

This assay measures the inhibition of adenylyl cyclase activity upon activation of Gi/o-coupled melatonin receptors.

Materials:

-

NIH-3T3 cells stably expressing human MT1 or MT2 receptors

-

Culture medium (e.g., DMEM with appropriate supplements)

-

This compound

-

Melatonin

-

Forskolin

-

cAMP assay kit (e.g., HTRF, ELISA, or other formats)

Procedure:

-

Cell Culture: Culture the transfected NIH-3T3 cells in the appropriate medium.

-

Cell Plating: Seed the cells into 96-well plates and grow to confluency.

-

Compound Preparation: Prepare stock solutions and serial dilutions of this compound and melatonin in a suitable buffer. Prepare a stock solution of forskolin.

-

Assay:

-

Aspirate the culture medium.

-

Pre-incubate the cells with different concentrations of this compound or melatonin for a short period (e.g., 15 minutes).

-

Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) in the continued presence of the agonist for another defined period (e.g., 10-15 minutes).

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

-

cAMP Measurement: Measure the intracellular cAMP levels using the chosen cAMP assay kit.

-

Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the pIC50 value.

Protocol 3: Radioligand Binding Assay

This assay determines the binding affinity of this compound to melatonin receptors.

Materials:

-

Cell membranes from cells expressing human MT1 or MT2 receptors

-

Radioligand (e.g., 2-[¹²⁵I]-iodomelatonin)

-

This compound

-

Non-specific binding control (e.g., high concentration of melatonin)

-

Assay buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the receptor of interest.

-

Assay Setup: In a 96-well plate or microcentrifuge tubes, combine:

-

A fixed concentration of the radioligand.

-

A range of concentrations of this compound.

-

Cell membranes.

-

For non-specific binding, add a high concentration of unlabeled melatonin instead of this compound.

-

-

Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition binding model to determine the pKi value.

Signaling Pathway

This compound exerts its effects by binding to melatonin receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathway involves the inhibition of adenylyl cyclase through the activation of a pertussis toxin-sensitive Gi/o protein. This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

References

Application Notes and Protocols for Dopamine D3 Receptor Agonist (7-OH-DPAT) in Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for studying the effects of the dopamine D3 receptor agonist, 7-hydroxy-2-(di-n-propylamino)tetralin (7-OH-DPAT), in in vitro cell culture systems. The following protocols and data are intended to facilitate research into the signaling and pharmacology of the dopamine D3 receptor.

Introduction

The dopamine D3 receptor (D3R) is a G protein-coupled receptor (GPCR) belonging to the D2-like family of dopamine receptors. It is primarily coupled to the Gαi/o protein, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2] The D3 receptor is a significant target for drug discovery, implicated in various neurological and psychiatric disorders. 7-OH-DPAT is a well-characterized and selective agonist for the D3 receptor and is widely used in preclinical research to probe its function. This document outlines key experimental protocols and presents relevant quantitative data for the use of 7-OH-DPAT in cell culture.

Data Presentation

The following tables summarize the binding affinities and functional potencies of 7-OH-DPAT and other relevant ligands at the dopamine D3 receptor, as reported in various in vitro studies.

Table 1: Ligand Binding Affinities (Ki) at Human Dopamine Receptors

| Compound | D3 Receptor (Ki, nM) | D2 Receptor (Ki, nM) | Selectivity (D2/D3) |

| 7-OH-DPAT | 0.57 | >114 | >200 |

| HY-3-24 | 0.67 ± 0.11 | 86.7 ± 11.9 | ~129 |

Data compiled from studies on cloned human dopamine receptors expressed in cell lines.[2][3]

Table 2: Functional Activity of Dopamine Agonists

| Agonist | Assay | Cell Line | EC50 |

| Dopamine | cAMP Inhibition | DRD3 Nomad Cell Line | 6.83 x 10⁻⁶ M |

This table provides an example of the functional potency of the endogenous ligand, dopamine, in a cAMP assay.[4]

Experimental Protocols

Detailed methodologies for key experiments involving the dopamine D3 receptor and its agonists are provided below. These protocols are based on commonly used techniques in the field and can be adapted to specific experimental needs.

Protocol 1: Cell Culture of Dopamine D3 Receptor-Expressing Cells

This protocol describes the general maintenance of Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells stably expressing the human dopamine D3 receptor.

Materials:

-

CHO-K1 or HEK293 cells stably transfected with human D3R

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Geneticin (G418) or other selection antibiotic

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA solution

-

Cell culture flasks and plates

Procedure:

-

Maintain cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Include the appropriate concentration of selection antibiotic (e.g., 50 mg/mL G418 for HEK293-D3R cells) in the culture medium to ensure the retention of the receptor expression plasmid.[2]

-